1-(3-chloro-4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

Fragment-Based Drug Discovery Medicinal Chemistry Physicochemical Properties

This 1,5-disubstituted 1H-1,2,3-triazole-4-carboxylic acid (CAS 1329414-35-8) is a differentiated fragment building block for medicinal chemistry programs. The 3-chloro-4-methoxyphenyl N1-substituent mirrors the validated pharmacophore found in the GSK-3β inhibitor PF-04802367, making it directly relevant for kinase-targeting libraries. The C5 n-propyl chain provides a distinct lipophilicity profile (estimated XLogP ~3.2 vs. ~2.2 for the 5-methyl analog), enabling systematic SAR exploration of membrane permeability and target binding. The free carboxylic acid handle supports direct amide coupling to generate focused 1,2,3-triazole-4-carboxamide libraries. Procuring this exact CAS ensures batch-to-batch consistency in downstream synthetic yields and biological readouts—critical for reproducible hit-to-lead optimization in oncology programs where the 1,2,3-triazole-4-carboxylic acid class has demonstrated antiproliferative activity across NCI60 cancer cell lines.

Molecular Formula C13H14ClN3O3
Molecular Weight 295.72
CAS No. 1329414-35-8
Cat. No. B2888510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chloro-4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid
CAS1329414-35-8
Molecular FormulaC13H14ClN3O3
Molecular Weight295.72
Structural Identifiers
SMILESCCCC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)O
InChIInChI=1S/C13H14ClN3O3/c1-3-4-10-12(13(18)19)15-16-17(10)8-5-6-11(20-2)9(14)7-8/h5-7H,3-4H2,1-2H3,(H,18,19)
InChIKeyIBMYIOHMXKSXMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chloro-4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1329414-35-8): Procurement & Differentiation Guide


1-(3-Chloro-4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1329414-35-8) is a 1,5-disubstituted 1H-1,2,3-triazole-4-carboxylic acid derivative with molecular formula C13H14ClN3O3 and molecular weight 295.72 g/mol [1]. It belongs to a class of heterocyclic building blocks widely employed in medicinal chemistry for fragment-based drug discovery, particularly as precursors to 1,2,3-triazole-4-carboxamides with antitumor potential [2]. The compound features a 3-chloro-4-methoxyphenyl group at N1 and an n-propyl chain at C5 of the triazole ring, distinguishing it from both the 5-unsubstituted analog (CAS 1267684-30-9) and the 5-methyl analog (CAS 932976-16-4) [3].

Why Generic 1,2,3-Triazole-4-carboxylic Acids Cannot Substitute for 1-(3-Chloro-4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid


Within fragment-based drug discovery programs, the specific substitution pattern on the 1,2,3-triazole-4-carboxylic acid scaffold directly dictates both the physicochemical properties of the fragment and the binding interactions of its downstream carboxamide derivatives. The 5-propyl chain introduces increased lipophilicity (estimated XLogP ~3.2) compared to the 5-methyl analog (XLogP 2.2) or the 5-unsubstituted variant, altering aqueous solubility and membrane permeability profiles that are critical for cellular assay compatibility [1][2]. Furthermore, the 3-chloro-4-methoxyphenyl N1-substituent is a privileged pharmacophore present in advanced leads such as the GSK-3β inhibitor PF-04802367, underscoring that this specific aryl decoration is non-interchangeable for target engagement studies . Procurement of the exact CAS 1329414-35-8 compound ensures batch-to-batch consistency in downstream synthetic yields and biological readouts, which cannot be guaranteed when substituting with structurally similar but chemically distinct triazole-4-carboxylic acids .

Quantitative Differentiation of 1-(3-Chloro-4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid: Comparative Evidence


Molecular Weight Differentiation vs. 5-Methyl and 5-Unsubstituted Analogs

The target compound (MW 295.72) exhibits a molecular weight difference of +28.05 Da over the 5-methyl analog (MW 267.67, CAS 932976-16-4) and +42.08 Da over the 5-unsubstituted analog (MW 253.64, CAS 1267684-30-9), directly impacting lipophilicity and solubility parameters critical for fragment library design [1][2].

Fragment-Based Drug Discovery Medicinal Chemistry Physicochemical Properties

Lipophilicity (XLogP) Differentiation Within the 1,2,3-Triazole-4-carboxylic Acid Series

The calculated XLogP of the target compound (estimated ~3.2 based on the InChI from CIRS Group and standard fragment-based prediction algorithms) is approximately 1.0 log unit higher than the 5-methyl analog (XLogP 2.2, PubChem) and significantly higher than the 5-unsubstituted analog, which lacks the propyl contribution entirely [1][2]. This differentiation is class-level and relies on computed rather than experimentally determined partition coefficients.

Lipophilicity ADME Fragment Library Design

Antiproliferative Activity Class Validation: 1,2,3-Triazole-4-carboxylic Acids as Antitumor Fragments

A panel of 1,2,3-triazole-4-carboxylic acids was evaluated against the NCI60 human tumor cell line panel, identifying several active fragments that form the basis for carboxamide lead optimization. While the specific CAS 1329414-35-8 was not directly tested in this published study, the structure-activity relationship (SAR) data demonstrate that N1-aryl and C5-alkyl substitution patterns critically modulate antiproliferative potency across leukemia, melanoma, and breast cancer cell lines [1]. The 3-chloro-4-methoxyphenyl motif present in the target compound is pharmacophorically validated by the advanced GSK-3β inhibitor PF-04802367 (IC50 = 2.1 nM), which contains the identical aryl substitution .

Anticancer NCI60 Fragment-Based Drug Discovery

Synthetic Route Compatibility: Patent-Enabled Preparation of 1,5-Disubstituted Triazole-4-carboxylic Acids

The preparation of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids via a cycloaddition route is disclosed in WO2016062175A1, which covers the general synthetic methodology applicable to the target compound's class [1]. The target compound's 1,5-disubstitution pattern requires a regioselective synthesis approach distinct from the 1-substituted-only analogs, providing differentiation in synthetic complexity and enabling patent-protected scaffold diversification that is not available for the simpler 1-substituted mono-triazole acids [2].

Synthetic Methodology Process Chemistry Patent

Optimal Application Scenarios for 1-(3-Chloro-4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid


Fragment-Based Lead Generation for Kinase or GPCR Targets Requiring the 3-Chloro-4-methoxyphenyl Pharmacophore

The compound serves as a carboxylic acid fragment for amide coupling to generate focused libraries of 1,2,3-triazole-4-carboxamides. The 3-chloro-4-methoxyphenyl moiety is a validated pharmacophore in advanced leads such as PF-04802367 (GSK-3β IC50 = 2.1 nM), making this scaffold particularly relevant for kinase inhibitor programs seeking novel hinge-binding motifs .

Anticancer Fragment Screening and Hit Expansion Based on NCI60-Validated Triazole-Carboxylic Acid Class Activity

The 1,2,3-triazole-4-carboxylic acid class has demonstrated antiproliferative activity across multiple NCI60 cancer cell lines in published studies, establishing the target compound as a candidate for hit-to-lead optimization in oncology programs where the 5-propyl chain may confer improved cellular permeability compared to 5-methyl analogs [1].

Synthetic Methodology Development Leveraging the 1,5-Disubstituted Triazole Scaffold

The compound's unique 1,5-disubstitution pattern, encompassing both N1-aryl and C5-propyl substituents, provides a valuable substrate for developing and optimizing regioselective triazole functionalization methods, as described in patent WO2016062175A1 and the one-pot tandem reaction methodology of Pokhodylo et al. [1].

Physicochemical Property Benchmarking in Fragment Library Design

With an estimated XLogP of ~3.2 and MW of 295.72, the compound occupies a distinct physicochemical space compared to the 5-methyl (XLogP 2.2, MW 267.67) and 5-unsubstituted analogs, making it a useful comparator for studying the impact of C5 alkyl chain length on solubility, permeability, and target binding in fragment-based screening campaigns .

Quote Request

Request a Quote for 1-(3-chloro-4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.